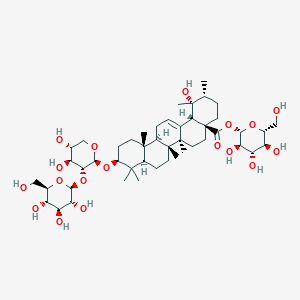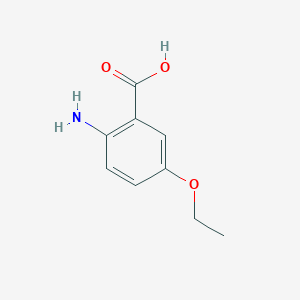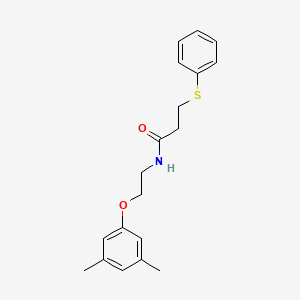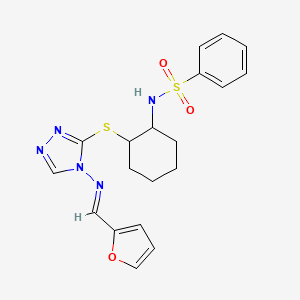![molecular formula C10H9ClO4S B2491144 1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid CAS No. 505071-92-1](/img/structure/B2491144.png)
1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfone-substituted cyclopropanes, closely related to 1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid, can be achieved through [2 + 1] cycloaddition reactions. For instance, the reaction of 1-(phenylseleno)-2-(trimethylsilyl)ethene and methyl or ethyl 2-p-toluene- or benzenesulfonylacrylates in the presence of SnCl4 at −78 °C yields sulfone-substituted cyclopropanes as single stereoisomers, highlighting the stereochemical control achievable in these syntheses (Yamazaki et al., 1999).
Molecular Structure Analysis
The molecular structure of sulfone-substituted cyclopropanes has been elucidated using techniques like X-ray crystallography, providing detailed insights into the relative stereochemistry and molecular arrangement. Such analyses are crucial for understanding the reactivity and interaction capabilities of these molecules (Yamazaki et al., 1999).
Chemical Reactions and Properties
Cyclopropanes substituted with sulfone groups participate in a variety of chemical reactions due to their reactive cyclopropane ring and the electron-withdrawing effect of the sulfone group. These reactions include further functionalization, opening pathways to a diverse range of derivatives with potential application in different fields of chemistry and pharmacology.
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubility, are influenced by the presence of the sulfone group and the cyclopropane ring. These properties are critical for determining the compound's suitability for various applications, including its handling and storage conditions.
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability under different conditions, and interactions with other chemical species, are defined by the unique structure of this compound and its analogs. The sulfone group, in particular, imparts significant electrophilic character to these compounds, making them versatile intermediates in organic synthesis.
- Yamazaki et al., 1999 discusses the stereoselective synthesis and structural elucidation of sulfone-substituted cyclopropanes.
Applications De Recherche Scientifique
Thromboxane Receptor Antagonism and Synthase Inhibition
One significant application involves the synthesis and evaluation of enantiomers for their activity as thromboxane receptor antagonists and thromboxane synthase inhibitors. The study by Bhagwat et al. (1993) detailed the synthesis of compounds with potent in vitro activity and pharmacological profiles similar to racemic compounds, indicating potential therapeutic applications in preventing platelet aggregation (Bhagwat et al., 1993).
Antiviral and Antibacterial Agents
Research by Chen et al. (2010) on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives highlighted the potential antiviral activities of compounds related to 1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid, particularly against the tobacco mosaic virus (Chen et al., 2010).
Catalysis and Organic Synthesis
Goli-Jolodar et al. (2016) introduced a novel N-sulfonated Brönsted acidic catalyst derived from related sulfonamide structures for promoting the synthesis of polyhydroquinoline derivatives, showcasing its utility in organic synthesis under solvent-free conditions (Goli-Jolodar et al., 2016).
Synthesis of Pyrrolidine Derivatives
The acid-catalyzed reaction of phenols with 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine leads to the formation of new 1-(arylsulfonyl)pyrrolidines, as demonstrated by Smolobochkin et al. (2017). This research outlines a convenient method for synthesizing pyrrolidine-1-sulfonylarene derivatives, potentially useful in the development of new pharmaceutical agents (Smolobochkin et al., 2017).
Novel Synthetic Methodologies
Stolle et al. (1992) explored the nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides catalyzed by palladium(0), highlighting advanced synthetic strategies for constructing complex molecules involving cyclopropyl groups (Stolle et al., 1992).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4S/c11-7-1-3-8(4-2-7)16(14,15)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAABDRSLTXUNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
505071-92-1 |
Source


|
| Record name | 1-(4-chlorobenzenesulfonyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491069.png)
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2491070.png)
![Tert-butyl 2-((2-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2491071.png)
![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2491072.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2491073.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2491074.png)




![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491082.png)
![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2491084.png)